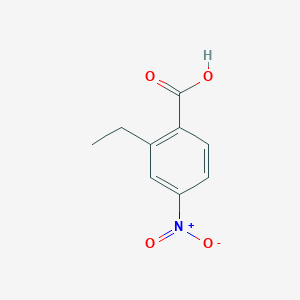

2-Ethyl-4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by the presence of an ethyl group at the second position and a nitro group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the nitration of 2-ethylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, nitrating agents.

Esterification: Alcohols, sulfuric acid or other acid catalysts.

Major Products Formed:

Reduction: 2-Ethyl-4-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Esterification: Ethyl 2-ethyl-4-nitrobenzoate.

Scientific Research Applications

2-Ethyl-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of proteins and enzymes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including local anesthetics.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The pathways involved in these reactions are influenced by the nature of the reducing agent and the reaction conditions.

Comparison with Similar Compounds

2-Nitrobenzoic acid: Lacks the ethyl group, making it less hydrophobic.

4-Nitrobenzoic acid: Lacks the ethyl group, affecting its reactivity and solubility.

2-Ethylbenzoic acid: Lacks the nitro group, resulting in different chemical properties.

Uniqueness: 2-Ethyl-4-nitrobenzoic acid is unique due to the presence of both an ethyl and a nitro group on the benzene ring. This combination of substituents influences its chemical reactivity, making it a valuable compound for various synthetic and research applications.

Biological Activity

2-Ethyl-4-nitrobenzoic acid (ENBA) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of ENBA, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by a nitro group (-NO2) attached to a benzoic acid structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, which can modify its biological properties.

Antimicrobial Properties

Research indicates that ENBA exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

ENBA has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property may be beneficial in treating inflammatory diseases.

Case Study:

A study conducted on murine models showed that administration of ENBA significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The reduction in edema was attributed to the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

The biological activity of ENBA is largely attributed to its ability to interact with various molecular targets within cells:

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that may disrupt cellular processes.

- Enzyme Inhibition: ENBA may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Membrane Disruption: The lipophilic nature of the ethyl group allows ENBA to integrate into cell membranes, potentially leading to increased permeability and cell death.

Applications in Research

ENBA serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are explored for their potential therapeutic effects in treating infections and inflammatory conditions.

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Pharmaceuticals | Used as a precursor in drug synthesis |

| Agrochemicals | Investigated for potential use in pest control |

| Research | Studied for understanding antibiotic resistance |

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-ethyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-2-6-5-7(10(13)14)3-4-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

SNADQOSPCWXDST-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.